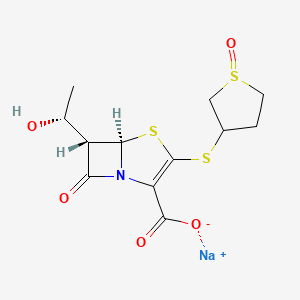
Crotoxyphos
Descripción general
Descripción
Aplicaciones Científicas De Investigación
El crotoxyfos se ha utilizado en diversas aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
El crotoxyfos ejerce sus efectos al inhibir la acetilcolinesterasa, una enzima responsable de la descomposición de la acetilcolina en el sistema nervioso . Esta inhibición conduce a una acumulación de acetilcolina, provocando una transmisión continua de la señal nerviosa y, en última instancia, provocando la parálisis y la muerte del organismo objetivo . Los objetivos moleculares implicados incluyen las enzimas colinesterasas .
Análisis Bioquímico
Biochemical Properties
Crotoxyphos plays a significant role in biochemical reactions, primarily as an inhibitor of acetylcholinesterase (AChE). This enzyme is crucial for the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting AChE, this compound causes an accumulation of acetylcholine, leading to continuous stimulation of neurons. This interaction is the basis for its use as an insecticide, as it disrupts the nervous system of pests, leading to their death .
Cellular Effects
This compound affects various types of cells and cellular processes. In neurons, it inhibits acetylcholinesterase, leading to an accumulation of acetylcholine and continuous stimulation of the nervous system. This can result in symptoms such as muscle fasciculations, weakness, and in severe cases, seizures . In non-neuronal cells, this compound can interfere with cell signaling pathways, gene expression, and cellular metabolism, leading to a range of toxic effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active site of acetylcholinesterase, forming a stable phosphorylated enzyme complex. This inhibits the enzyme’s activity, preventing the breakdown of acetylcholine. The inhibition of acetylcholinesterase is irreversible, leading to prolonged effects until new enzyme molecules are synthesized . Additionally, this compound may interact with other biomolecules, potentially affecting other enzymatic pathways and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and heat. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to chronic toxicity, affecting cellular function and viability over time . The stability and degradation of this compound are important factors to consider in its application and handling .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can cause mild symptoms such as headaches and dizziness. At higher doses, it can lead to severe toxicity, including respiratory issues and even death . Studies have shown that there is a threshold effect, where the severity of symptoms increases significantly with higher doses . Toxicity studies in animals have also highlighted the importance of proper dosage and application to minimize adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with acetylcholinesterase. The inhibition of this enzyme disrupts the normal breakdown of acetylcholine, leading to an accumulation of the neurotransmitter. This affects various metabolic processes, including those involved in neurotransmission and muscle function . Additionally, this compound may be metabolized by liver enzymes, leading to the formation of metabolites that can also exert toxic effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross cell membranes and accumulate in tissues, particularly in the nervous system. The compound may interact with transporters and binding proteins, affecting its localization and accumulation within cells . The distribution of this compound within the body is influenced by factors such as lipid solubility and blood flow .
Subcellular Localization
This compound is primarily localized in the cytoplasm and can affect various subcellular compartments. It may be directed to specific organelles through targeting signals or post-translational modifications. The subcellular localization of this compound can influence its activity and function, as it may interact with different biomolecules within these compartments . Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and potential effects on cellular function .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El crotoxyfos se sintetiza mediante la esterificación del ácido 3-hidroxicrotónico con 1-feniletanol, seguido de fosforilación con cloruro de dimetilfosforilo . Las condiciones de reacción generalmente implican el uso de una base como la piridina para neutralizar el ácido clorhídrico formado durante la reacción .
Métodos de producción industrial
La producción industrial de crotoxyfos sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactivos y disolventes de grado industrial, con un control cuidadoso de las condiciones de reacción para asegurar un alto rendimiento y pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
El crotoxyfos sufre varios tipos de reacciones químicas, que incluyen:
Hidrólisis: En presencia de agua, el crotoxyfos puede hidrolizarse para formar ácido 3-hidroxicrotónico y 1-feniletanol.
Oxidación: El crotoxyfos puede oxidarse para formar los ácidos fosfónicos correspondientes.
Sustitución: El grupo éster en crotoxyfos puede sustituirse con otros nucleófilos en condiciones apropiadas.
Reactivos y condiciones comunes
Hidrólisis: Agua o soluciones acuosas en condiciones ácidas o básicas.
Oxidación: Agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Sustitución: Nucleófilos como aminas o alcoholes en presencia de una base.
Principales productos formados
Hidrólisis: Ácido 3-hidroxicrotónico y 1-feniletanol.
Oxidación: Ácidos fosfónicos.
Sustitución: Varios ésteres sustituidos dependiendo del nucleófilo utilizado.
Comparación Con Compuestos Similares
Compuestos similares
Paratión: Otro insecticida organofosforado con un mecanismo de acción similar.
Malatión: Un organofosforado utilizado tanto en el control de plagas agrícolas como residenciales.
Diazinón: Se utiliza comúnmente en la agricultura para el control de plagas.
Singularidad del crotoxyfos
El crotoxyfos es único debido a su uso específico en medicina veterinaria para controlar ectoparásitos . A diferencia de otros organofosforados, tiene una solubilidad relativamente alta en agua, lo que lo hace efectivo en diversas formulaciones . Además, su naturaleza quiral y su mezcla isomérica brindan oportunidades únicas para estudiar la estereoquímica y sus efectos sobre la actividad biológica .
Propiedades
IUPAC Name |
1-phenylethyl (E)-3-dimethoxyphosphoryloxybut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19O6P/c1-11(20-21(16,17-3)18-4)10-14(15)19-12(2)13-8-6-5-7-9-13/h5-10,12H,1-4H3/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXSILNSXNPGKG-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OC(=O)C=C(C)OP(=O)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)OC(=O)/C=C(\C)/OP(=O)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6037514 | |
| Record name | Crotoxyphos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6037514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale straw-colored liquid; [Merck Index] | |
| Record name | Crotoxyphos | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4428 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
135 °C @ 0.03 MM HG | |
| Record name | CIODRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1592 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
0.1%; SLIGHTLY SOL IN KEROSENE, SATURATED HYDROCARBONS; SOL IN ACETONE, CHLOROFORM, ETHANOL, HIGHLY CHLORINATED HYDROCARBONS, 0.1% in water at room temperature, SOL IN PROPAN-2-OL, XYLENE | |
| Record name | CIODRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1592 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.19 @ 25 °C, DENSITY: 1.2 @ 15 °C/15 °C | |
| Record name | CIODRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1592 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000014 [mmHg], 1.4X10-5 mm Hg @ 20 °C | |
| Record name | Crotoxyphos | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4428 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CIODRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1592 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
LIGHT STRAW-COLORED LIQ, Clear liquid | |
CAS No. |
7700-17-6, 326-12-5 | |
| Record name | Crotoxyphos | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7700-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ENT 24717 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000326125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Crotoxyfos [BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007700176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Crotoxyphos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6037514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Crotoxyphos | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.837 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CROTOXYPHOS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B05A48683J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CIODRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1592 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[(1,5-dihydroxy-4-oxopyridin-2-yl)methyl-methylamino]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1669548.png)







![(2S)-2-[[(2S)-6-amino-2-[[(4S,5S)-6-cyclohexyl-4-hydroxy-5-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoyl]amino]-2-(2-methylpropyl)hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1669561.png)
![6-[(5-Chloro-3-methyl-1-benzofuran-2-YL)sulfonyl]pyridazin-3(2H)-one](/img/structure/B1669563.png)
![1-Cyclopropyl-6-fluoro-7-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-4-oxoquinoline-3-carboxylic acid](/img/structure/B1669564.png)



